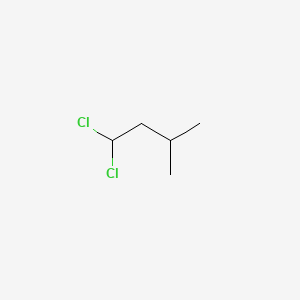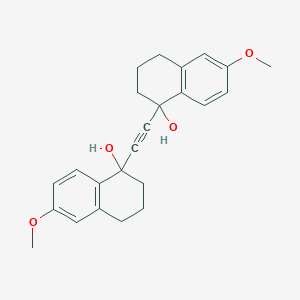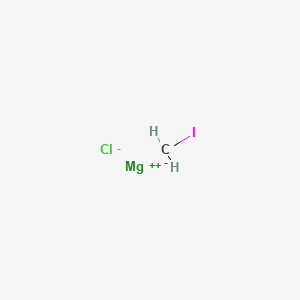
Magnesium, chloro(iodomethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium, chloro(iodomethyl)- is an organometallic compound with the molecular formula CH₂ClIMg. It is a type of Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly interesting due to its dual halogen functionality, which can offer unique reactivity patterns.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium, chloro(iodomethyl)- can be synthesized through the reaction of iodomethyl chloride with magnesium metal in an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
CH2ICl+Mg→CH2ClIMg
Industrial Production Methods
On an industrial scale, the production of Magnesium, chloro(iodomethyl)- follows similar principles but is optimized for larger quantities. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of high-purity magnesium and solvents is crucial to avoid impurities that could affect the reactivity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium, chloro(iodomethyl)- undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can act as a nucleophile, attacking electrophilic centers in various substrates.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Coupling Reactions: It is often used in coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Solvents: Anhydrous ethers such as diethyl ether or tetrahydrofuran (THF) are commonly used.
Reagents: Electrophiles such as carbonyl compounds (aldehydes, ketones) are typical reaction partners.
Conditions: Reactions are usually carried out at low temperatures to control the reactivity and prevent side reactions.
Major Products
The major products formed from reactions involving Magnesium, chloro(iodomethyl)- are typically alcohols, resulting from the addition of the Grignard reagent to carbonyl compounds. For example:
CH2ClIMg+R2CO→R2C(OH)CH2Cl
Aplicaciones Científicas De Investigación
Magnesium, chloro(iodomethyl)- has a wide range of applications in scientific research:
Organic Synthesis: It is used to form carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active ingredients.
Material Science: It is employed in the preparation of polymers and other advanced materials.
Biological Studies: Researchers use it to modify biomolecules for studying biological processes.
Mecanismo De Acción
The mechanism by which Magnesium, chloro(iodomethyl)- exerts its effects involves the formation of a carbon-magnesium bond, which is highly nucleophilic. This nucleophilic center can attack electrophilic carbon atoms in various substrates, leading to the formation of new carbon-carbon bonds. The molecular targets are typically carbonyl compounds, and the pathways involved include nucleophilic addition and substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
Magnesium, bromo(iodomethyl)-: Similar in structure but with a bromine atom instead of chlorine.
Magnesium, chloro(methyl)-: Lacks the iodine atom, making it less reactive.
Magnesium, iodo(methyl)-: Contains only iodine, which affects its reactivity and selectivity.
Uniqueness
Magnesium, chloro(iodomethyl)- is unique due to its dual halogen functionality, which provides a balance of reactivity and selectivity. The presence of both chlorine and iodine allows for a wider range of chemical transformations compared to similar compounds with only one type of halogen.
Propiedades
Número CAS |
4776-37-8 |
|---|---|
Fórmula molecular |
CH2ClIMg |
Peso molecular |
200.69 g/mol |
Nombre IUPAC |
magnesium;iodomethane;chloride |
InChI |
InChI=1S/CH2I.ClH.Mg/c1-2;;/h1H2;1H;/q-1;;+2/p-1 |
Clave InChI |
WZLZIJQPJWJAJC-UHFFFAOYSA-M |
SMILES canónico |
[CH2-]I.[Mg+2].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


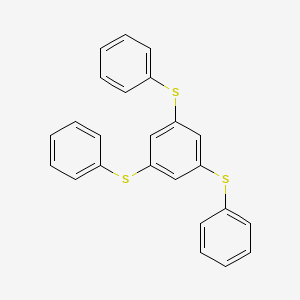
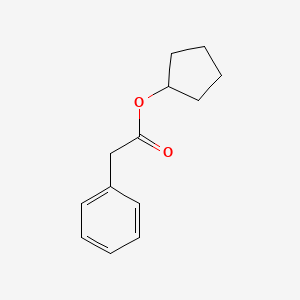
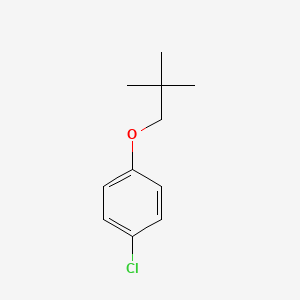
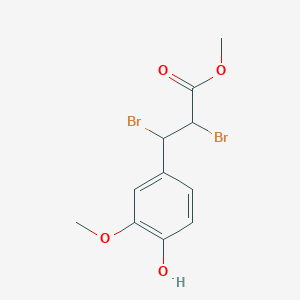


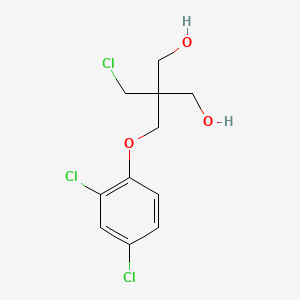


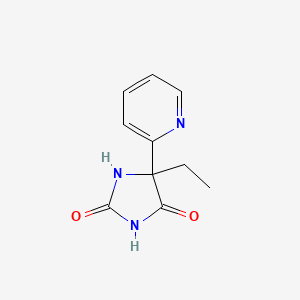
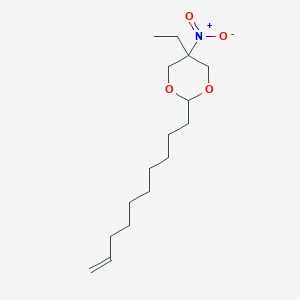
![2-[2-(2-Chloroethoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene](/img/structure/B14744006.png)
